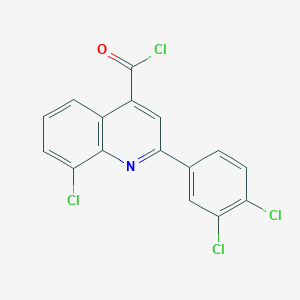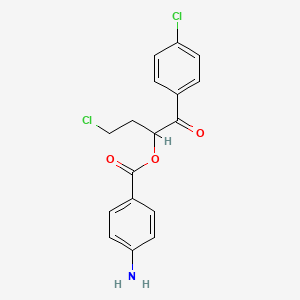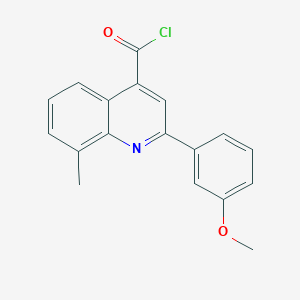
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride
説明
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride, also known as CDC or CDC8, is a synthetic compound that has been the subject of extensive scientific research. It is a product for proteomics research . The molecular formula of this compound is C16H7Cl4NO and it has a molecular weight of 371.05 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride is characterized by a quinoline core with chlorine substituents at the 2, 3, 4, and 8 positions . The presence of these chlorine atoms likely contributes to the compound’s reactivity and potential applications in research.科学的研究の応用
Drug Discovery and Medicinal Chemistry
Quinoline and its derivatives are vital scaffolds in drug discovery, playing a significant role in medicinal chemistry . The structure of quinoline allows for various functionalizations, making it a versatile precursor for synthesizing compounds with potential therapeutic effects. Specifically, “8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride” could be used to develop new drugs with improved efficacy and reduced side effects.
Synthesis of Bioactive Compounds
The compound can serve as a building block for the synthesis of bioactive molecules. Its reactive sites enable it to undergo various chemical reactions, leading to the formation of compounds that exhibit a wide range of biological activities . These activities can include antimicrobial, antifungal, and anticancer properties, among others.
Organic Synthesis and Industrial Chemistry
In the field of industrial and synthetic organic chemistry, quinoline derivatives are essential. They can be used to synthesize dyes, agrochemicals, and other industrial chemicals . The chloro and carbonyl groups present in the compound provide reactive sites for further chemical transformations.
Pharmacological Research
Quinoline motifs have shown a broad spectrum of bioactivity, making them indispensable pharmacophores in medicinal chemistry research . “8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride” could be explored for its potential efficacies in various pharmacological applications, possibly leading to the development of novel drugs.
Development of Therapeutic Agents
The structural features of quinoline derivatives make them suitable candidates for the development of therapeutic agents. They can act as potential building blocks for pharmacologically active scaffolds, which can be used to treat a variety of diseases .
Environmental Impact Studies
The synthesis and use of quinoline derivatives can have environmental implications. Studying “8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride” in this context can provide insights into its environmental fate, biodegradability, and potential toxicity. This is crucial for developing sustainable and eco-friendly synthetic methods .
特性
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-11-5-4-8(6-13(11)19)14-7-10(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZVNCSJJHOEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185207 | |
| Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-59-6 | |
| Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















